2,5-Dichloropyridin-3-ol
Overview
Description
2,5-Dichloropyridin-3-ol is an organic compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.99 g/mol . It is a chlorinated derivative of pyridinol, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyridin-3-ol typically involves the chlorination of pyridinol derivatives. One common method includes the reaction of 3-hydroxypyridine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent such as benzene . The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
- Substitution reactions yield various substituted pyridinol derivatives.
- Oxidation reactions produce pyridone derivatives.
- Reduction reactions result in the formation of pyridine derivatives with reduced functional groups.
Scientific Research Applications
2,5-Dichloropyridin-3-ol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
2,5-Dichloropyridine: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-Chloropyridin-3-ol: Contains only one chlorine atom, resulting in distinct chemical properties and uses.
6-Bromo-2-chloropyridin-3-ol:
Uniqueness: 2,5-Dichloropyridin-3-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2,5-dichloropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKHQBGBOLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432502 | |
Record name | 2,5-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53335-73-2 | |
Record name | 2,5-dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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